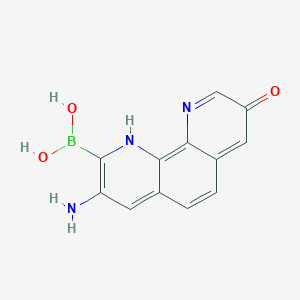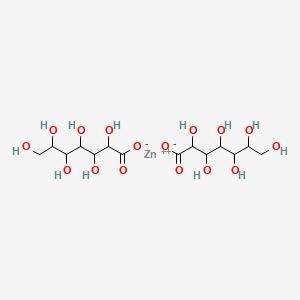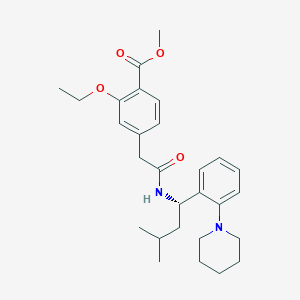
Repaglinide Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Repaglinide Methyl Ester is a chemical compound that serves as an intermediate in the synthesis of repaglinide, an oral antihyperglycemic agent used for the treatment of type 2 diabetes mellitus. Repaglinide belongs to the meglitinide class of short-acting insulin secretagogues, which act by stimulating insulin release from the pancreas.
Preparation Methods
Synthetic Routes and Reaction Conditions
Repaglinide Methyl Ester can be synthesized through various routes. One common method involves the esterification of 3-hydroxyphenylacetic acid, followed by formylation, oxidation, etherification, and selective hydrolysis . Another method involves the reaction of 3-ethoxy-4-ethoxycarbonyl benzeneacetic acid with N-hydroxyphthalimide and a dehydrating agent in an organic solvent under reflux conditions . The reaction is followed by filtration, addition of (S)-3-methyl-1-(2-piperidin-1-ylphenyl)butylamine, and recrystallization to obtain the desired ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as esterification, hydrolysis, and purification through recrystallization .
Chemical Reactions Analysis
Types of Reactions
Repaglinide Methyl Ester undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of esters into carboxylic acids and alcohols, catalyzed by acids or bases.
Oxidation and Reduction: Involvement in redox reactions to form different intermediates.
Common Reagents and Conditions
Esterification: Typically involves alcohols and carboxylic acids in the presence of acid catalysts.
Hydrolysis: Uses water and strong acids or bases as catalysts.
Oxidation: May involve oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: Forms esters and water.
Hydrolysis: Produces carboxylic acids and alcohols.
Oxidation: Generates oxidized intermediates and by-products.
Scientific Research Applications
Repaglinide Methyl Ester is primarily used in the synthesis of repaglinide, which has significant applications in medicine for the treatment of type 2 diabetes mellitus . Additionally, it is used in research to study the pharmacokinetics and pharmacodynamics of repaglinide and its derivatives . The compound is also explored for its potential in developing new drug delivery systems, such as nanoemulsions, to improve the bioavailability and efficacy of repaglinide .
Mechanism of Action
Repaglinide Methyl Ester itself does not have a direct mechanism of action, but as an intermediate, it contributes to the synthesis of repaglinide. Repaglinide works by stimulating the release of insulin from the beta cells of the pancreas. It achieves this by closing ATP-dependent potassium channels in the beta cell membrane, leading to cell depolarization and subsequent calcium influx, which triggers insulin release .
Comparison with Similar Compounds
Similar Compounds
Nateglinide: Another meglitinide class drug used for type 2 diabetes.
Mitiglinide: Similar in structure and function to repaglinide.
Uniqueness
Repaglinide Methyl Ester is unique due to its specific role as an intermediate in the synthesis of repaglinide. Its chemical structure and reactivity make it a crucial component in the production of repaglinide, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C28H38N2O4 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
methyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate |
InChI |
InChI=1S/C28H38N2O4/c1-5-34-26-18-21(13-14-23(26)28(32)33-4)19-27(31)29-24(17-20(2)3)22-11-7-8-12-25(22)30-15-9-6-10-16-30/h7-8,11-14,18,20,24H,5-6,9-10,15-17,19H2,1-4H3,(H,29,31)/t24-/m0/s1 |
InChI Key |
SCBYNJUGBBPDPG-DEOSSOPVSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



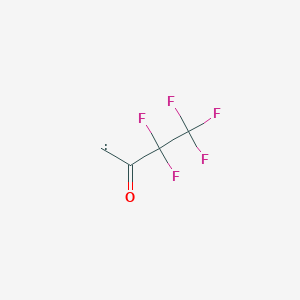
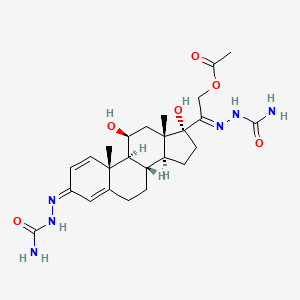
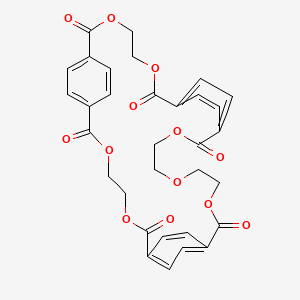
![(2S)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B13409381.png)
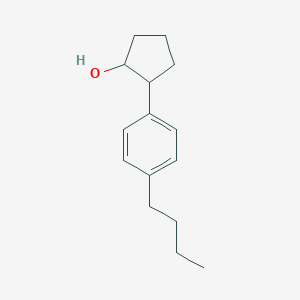
![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)
![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)

